Cas no 2877643-05-3 (5-ethyl-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-2-amine)

5-Ethyl-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-2-amine is a pyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a pyrimidine core substituted with an ethyl group at the 5-position and an N-methyl-N-(4-methoxybenzyl)amine moiety at the 2-position, offering versatility for further functionalization. The compound's methoxy and methyl groups enhance its lipophilicity, potentially improving membrane permeability in biological systems. Its well-defined molecular architecture makes it a valuable intermediate for synthesizing targeted bioactive molecules, particularly in kinase inhibitor development or CNS-targeted therapeutics. The compound's stability under standard conditions facilitates handling and storage in research settings.
5-ethyl-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-2-amine structure
2877643-05-3 structure
Product name:5-ethyl-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-2-amine
CAS No:2877643-05-3
MF:C15H19N3O
MW:257.330863237381
CID:5308620
PubChem ID:165433400

5-ethyl-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • AKOS040878432
    • 5-ethyl-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-2-amine
    • 2877643-05-3
    • F6801-7604
    • 5-Ethyl-N-[(4-methoxyphenyl)methyl]-N-methyl-2-pyrimidinamine
    • Inchi: 1S/C15H19N3O/c1-4-12-9-16-15(17-10-12)18(2)11-13-5-7-14(19-3)8-6-13/h5-10H,4,11H2,1-3H3
    • InChI Key: SPGHVIXORKOXMF-UHFFFAOYSA-N
    • SMILES: C1(N(CC2=CC=C(OC)C=C2)C)=NC=C(CC)C=N1

Computed Properties

  • Exact Mass: 257.152812238g/mol
  • Monoisotopic Mass: 257.152812238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 38.2Ų

Experimental Properties

  • Density: 1.112±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 419.1±47.0 °C(Predicted)
  • pka: 4.08±0.10(Predicted)

5-ethyl-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6801-7604-30mg
5-ethyl-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-2-amine
2877643-05-3
30mg
$178.5 2023-09-07
Life Chemicals
F6801-7604-100mg
5-ethyl-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-2-amine
2877643-05-3
100mg
$372.0 2023-09-07
Life Chemicals
F6801-7604-75mg
5-ethyl-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-2-amine
2877643-05-3
75mg
$312.0 2023-09-07
Life Chemicals
F6801-7604-5μmol
5-ethyl-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-2-amine
2877643-05-3
5μmol
$94.5 2023-09-07
Life Chemicals
F6801-7604-4mg
5-ethyl-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-2-amine
2877643-05-3
4mg
$99.0 2023-09-07
Life Chemicals
F6801-7604-25mg
5-ethyl-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-2-amine
2877643-05-3
25mg
$163.5 2023-09-07
Life Chemicals
F6801-7604-50mg
5-ethyl-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-2-amine
2877643-05-3
50mg
$240.0 2023-09-07
Life Chemicals
F6801-7604-20μmol
5-ethyl-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-2-amine
2877643-05-3
20μmol
$118.5 2023-09-07
Life Chemicals
F6801-7604-40mg
5-ethyl-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-2-amine
2877643-05-3
40mg
$210.0 2023-09-07
Life Chemicals
F6801-7604-2mg
5-ethyl-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-2-amine
2877643-05-3
2mg
$88.5 2023-09-07

Additional information on 5-ethyl-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-2-amine

5-Ethyl-N-[(4-Methoxyphenyl)methyl]-N-methylpyrimidin-2-amine (CAS No. 2877643-05-3)

5-Ethyl-N-[(4-Methoxyphenyl)methyl]-N-methylpyrimidin-2-amine, with the CAS registry number 2877643-05-3, is a synthetic organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are a group of heterocyclic aromatic compounds that are widely studied in medicinal chemistry due to their potential as drug candidates. This compound, in particular, has garnered attention for its structural uniqueness and promising biological activities.

The molecular structure of 5-Ethyl-N-[(4-Methoxyphenyl)methyl]-N-methylpyrimidin-2-amine consists of a pyrimidine ring substituted with an ethyl group at the 5-position and a methoxyphenylmethylamino group at the 2-position. The presence of these substituents imparts specific electronic and steric properties to the molecule, which are critical for its interactions with biological targets. The methoxy group on the phenyl ring is particularly notable, as it can influence the compound's solubility, stability, and bioavailability.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research has shown that 5-Ethyl-N-[(4-Methoxyphenyl)methyl]-N-methylpyrimidin-2-amine exhibits significant activity against certain enzymes involved in metabolic disorders. This suggests that it could serve as a lead compound for the development of novel drugs targeting these pathways. Additionally, its ability to modulate cellular signaling pathways has been explored in preclinical models, further underscoring its therapeutic potential.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. The use of advanced synthetic techniques has enabled researchers to optimize the yield and purity of this compound, making it more accessible for further studies. The chemical stability of CAS No. 2877643-05-3 under various conditions has also been investigated, providing valuable insights into its storage and handling requirements.

In terms of pharmacokinetics, preliminary studies indicate that 5-Ethyl-N-[(4-Methoxyphenyl)methyl]-N-methylpyrimidin-2-amine demonstrates moderate absorption and distribution properties in experimental models. Its metabolism appears to be influenced by cytochrome P450 enzymes, which is an important consideration for drug design and safety evaluation. Ongoing research is focused on understanding its long-term effects and potential toxicity profiles to ensure its safe use in therapeutic applications.

The structural versatility of this compound also makes it a valuable tool in chemical biology studies. Its ability to interact with diverse biological targets provides opportunities for exploring new mechanisms of action and drug delivery strategies. Furthermore, computational modeling studies have been conducted to predict its binding affinities to various protein targets, which has facilitated rational drug design efforts.

In conclusion, 5-Ethyl-N-[(4-Methoxyphenyl)methyl]-N-methylpyrimidin-2-amine (CAS No. 2877643-05-3) represents a promising candidate in the field of medicinal chemistry. Its unique structure, coupled with emerging research findings, positions it as a potential lead compound for developing innovative therapeutic agents. Continued investigation into its biological activities, pharmacokinetics, and safety profiles will be essential for unlocking its full potential in drug discovery.

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